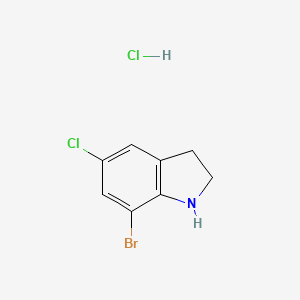
7-bromo-5-chloro-2,3-dihydro-1H-indole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-bromo-5-chloro-2,3-dihydro-1H-indole hydrochloride” is a chemical compound with the CAS Number: 1803561-72-9 . It has a molecular weight of 268.97 and its IUPAC name is 7-bromo-5-chloroindoline hydrochloride . The compound is solid in physical form .
Synthesis Analysis
The synthesis of indole derivatives, such as “this compound”, has been a subject of interest in the chemical community . Various methods have been reported for the synthesis of indoles, including modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H7BrClN.ClH/c9-7-4-6 (10)3-5-1-2-11-8 (5)7;/h3-4,11H,1-2H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .Mechanism of Action
The mechanism of action of 7-bromo-5-chloro-2,3-dihydro-1H-indole hydrochloride is not fully understood. However, it has been suggested that the compound exerts its anti-cancer and anti-inflammatory effects through the inhibition of specific enzymes and signaling pathways. It has also been shown to disrupt bacterial cell membranes, leading to cell death.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation in animal models, and inhibit the growth of bacterial cultures. The compound has also been shown to have low toxicity in vitro and in vivo.
Advantages and Limitations for Lab Experiments
The advantages of using 7-bromo-5-chloro-2,3-dihydro-1H-indole hydrochloride in lab experiments include its high purity, low toxicity, and potential applications in various fields of research. However, the limitations of using the compound include its limited solubility in water and the need for specialized equipment and expertise for its synthesis.
Future Directions
There are several future directions for the research and development of 7-bromo-5-chloro-2,3-dihydro-1H-indole hydrochloride. These include the investigation of its potential use as a therapeutic agent for various diseases, the optimization of its synthesis method to improve yield and purity, and the development of new applications for the compound in fields such as materials science and environmental monitoring.
Conclusion
In conclusion, this compound is a chemical compound that has shown promise for its potential applications in various fields of research. The compound has been synthesized using a mild and efficient method, and its mechanism of action and biochemical and physiological effects have been extensively studied. While there are limitations to using the compound in lab experiments, its potential applications and future directions for research make it an exciting area of study.
Synthesis Methods
The synthesis of 7-bromo-5-chloro-2,3-dihydro-1H-indole hydrochloride involves the reaction of 5-chloroindole with N-bromosuccinimide in the presence of a catalyst such as benzoyl peroxide. The reaction proceeds under mild conditions and yields a high purity product. The synthesis method has been optimized to achieve a high yield of the product.
Scientific Research Applications
7-bromo-5-chloro-2,3-dihydro-1H-indole hydrochloride has been extensively studied for its potential applications in various fields of research. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Safety and Hazards
The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
7-bromo-5-chloro-2,3-dihydro-1H-indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClN.ClH/c9-7-4-6(10)3-5-1-2-11-8(5)7;/h3-4,11H,1-2H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIKULURICSDCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2Br)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803561-72-9 |
Source


|
| Record name | 7-bromo-5-chloro-2,3-dihydro-1H-indole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide](/img/structure/B2741982.png)
![1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2741983.png)
![2-Chloro-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]propanamide](/img/structure/B2741984.png)
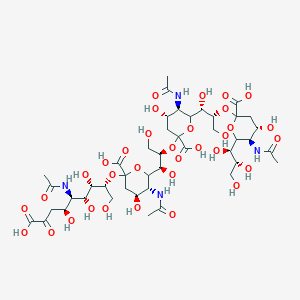
![(3,5-Dimethyl-1H-pyrazol-4-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2741986.png)

![N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide](/img/structure/B2741989.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2741993.png)
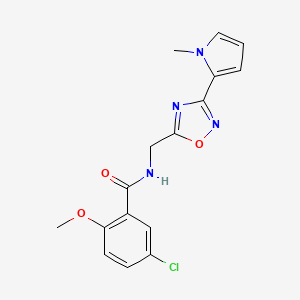
![6-(3-Bromophenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2742000.png)
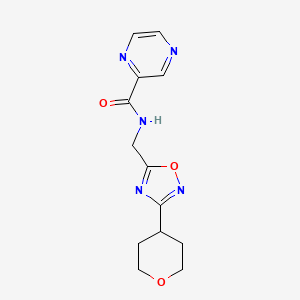
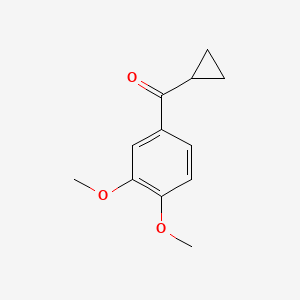
![2-[(4-Hydroxy-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile](/img/structure/B2742004.png)